![molecular formula C11H24O2 B14306087 2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol CAS No. 113271-61-7](/img/structure/B14306087.png)
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with 4-methylpentan-2-ol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of one alcohol reacts with the hydroxyl group of the other, forming an ether bond and releasing water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction mixture is typically heated to a temperature range of 60-80°C to facilitate the etherification process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Different alcohols depending on the reaction conditions.
Applications De Recherche Scientifique
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The ether linkage in the compound can be cleaved by enzymatic action, resulting in the release of alcohols that can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropan-1-ol: A simpler alcohol with similar structural features but lacking the ether linkage.
4-Methylpentan-2-ol: Another alcohol that shares the methylpentyl group but does not have the additional ether linkage.
Uniqueness
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol is unique due to its ether linkage, which imparts different chemical properties compared to its similar compounds
Propriétés
Numéro CAS |
113271-61-7 |
|---|---|
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(4-methylpentan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C11H24O2/c1-9(2)6-10(3)13-8-11(4,5)7-12/h9-10,12H,6-8H2,1-5H3 |
Clé InChI |
BFNYGIAXHGRTQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)OCC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



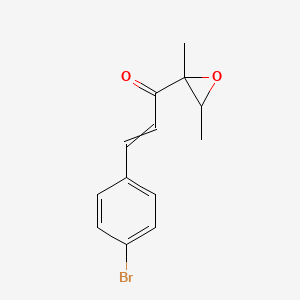
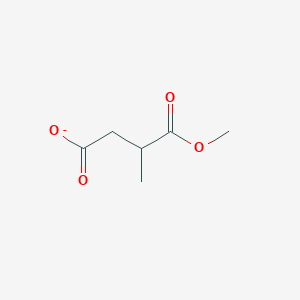
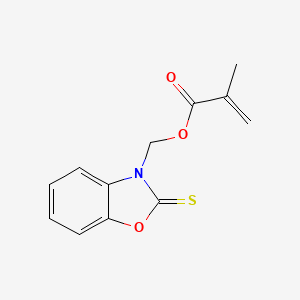



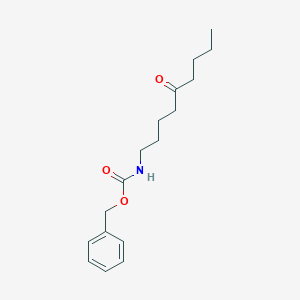
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
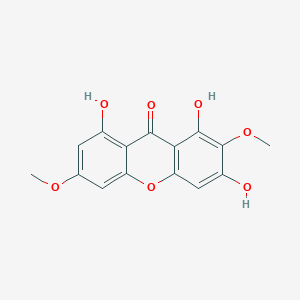

![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)

